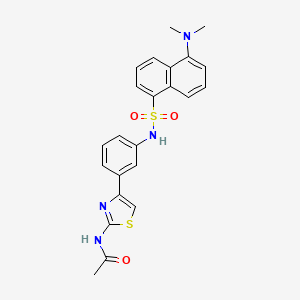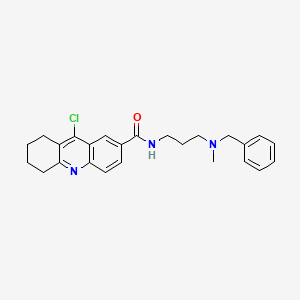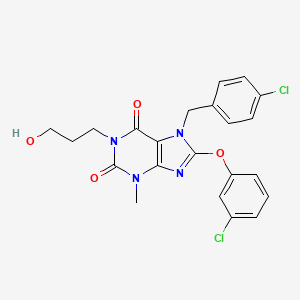![molecular formula C22H25ClO7 B607982 (1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B607982.png)
(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Overview
Description
HSK0935 is a highly selective and orally available inhibitor of sodium-glucose cotransporter 2 (SGLT2). It has demonstrated significant antihyperglycemic activities, making it a promising candidate for the treatment of type 2 diabetes mellitus . The compound exhibits an inhibition constant (IC50) of 1.3 nanomolar for SGLT2, indicating its high potency .
Scientific Research Applications
HSK0935 has several scientific research applications, including:
Chemistry: Used as a reference compound for studying SGLT2 inhibition and developing new inhibitors.
Biology: Investigated for its effects on glucose metabolism and renal function in animal models.
Medicine: Explored as a potential therapeutic agent for managing type 2 diabetes mellitus.
Industry: Utilized in the development of new antidiabetic drugs and formulations.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HSK0935 involves a series of chemical reactions, including a ring-closing cascade reaction to incorporate a double ketal 1-methoxy-6,8-dioxabicyclo [3.2.1]octane ring system . The detailed synthetic route is proprietary and involves multiple steps to achieve the desired selectivity and potency.
Industrial Production Methods: Industrial production of HSK0935 follows the optimized synthetic route developed during research. The process involves stringent reaction conditions and purification steps to ensure high purity and yield. The compound is typically produced in bulk quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: HSK0935 primarily undergoes inhibition reactions with its target protein, SGLT2. It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The compound is stable under standard laboratory conditions and does not require special reagents for its stability. It is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies .
Major Products Formed: The primary product of HSK0935’s interaction is the inhibition of SGLT2, leading to reduced glucose reabsorption in the kidneys and increased urinary glucose excretion .
Comparison with Similar Compounds
HSK0935 is compared with other SGLT2 inhibitors such as dapagliflozin, canagliflozin, and empagliflozin. While all these compounds share the same target, HSK0935 is unique due to its higher selectivity and potency (IC50 of 1.3 nanomolar) compared to others . The similar compounds include:
- Dapagliflozin
- Canagliflozin
- Empagliflozin
HSK0935’s high selectivity for SGLT2 over SGLT1 (843-fold selectivity) further distinguishes it from other inhibitors .
Properties
IUPAC Name |
(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO7/c1-3-28-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22-20(26)18(24)19(25)21(27-2,30-22)12-29-22/h4-9,11,18-20,24-26H,3,10,12H2,1-2H3/t18-,19-,20+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWQAQJFRMQRFR-CUUWFGFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)OC)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)OC)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



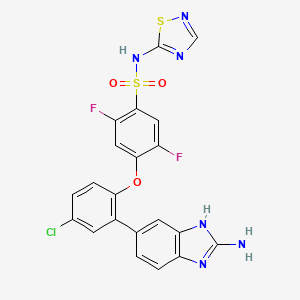
![3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide](/img/structure/B607901.png)

![(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)
![4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B607906.png)
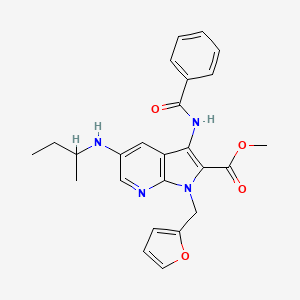
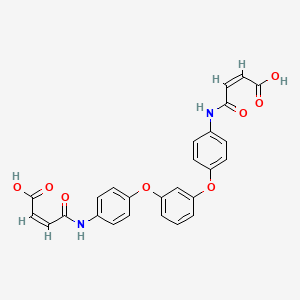
![N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B607911.png)
